1-Bromo-3-(trifluoromethyl)cyclohexane

medicinal chemistry conformational analysis stereoselective synthesis

1-Bromo-3-(trifluoromethyl)cyclohexane (CAS 1344381-85-6; molecular formula C₇H₁₀BrF₃; MW 231.05) is a halogenated cyclohexane derivative featuring a bromine atom and a trifluoromethyl group substituted at the 1- and 3-positions of the cyclohexane ring. The compound exists as a mixture of cis/trans stereoisomers owing to the two asymmetric centers in the ring.

Molecular Formula C7H10BrF3
Molecular Weight 231.056
CAS No. 1344381-85-6
Cat. No. B2969887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(trifluoromethyl)cyclohexane
CAS1344381-85-6
Molecular FormulaC7H10BrF3
Molecular Weight231.056
Structural Identifiers
SMILESC1CC(CC(C1)Br)C(F)(F)F
InChIInChI=1S/C7H10BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2
InChIKeyVGLLQVQRQBLTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(trifluoromethyl)cyclohexane (CAS 1344381-85-6) — Key Building Block for Conformationally Defined Fluorinated Cyclohexane Synthesis


1-Bromo-3-(trifluoromethyl)cyclohexane (CAS 1344381-85-6; molecular formula C₇H₁₀BrF₃; MW 231.05) is a halogenated cyclohexane derivative featuring a bromine atom and a trifluoromethyl group substituted at the 1- and 3-positions of the cyclohexane ring . The compound exists as a mixture of cis/trans stereoisomers owing to the two asymmetric centers in the ring [1]. This 1,3-disubstitution pattern distinguishes it from the more common 1,4-disubstituted analogs and imparts distinct conformational preferences and reactivity profiles relevant to medicinal chemistry and materials science applications requiring stereochemically defined fluorinated cyclohexyl scaffolds.

Why 1-Bromo-3-(trifluoromethyl)cyclohexane Cannot Be Substituted by Other Trifluoromethylcyclohexyl Halides


Generic substitution among trifluoromethylcyclohexyl halides fails due to fundamental differences in substitution pattern, stereochemical outcome, and derived physicochemical properties. The 1,3-disubstitution pattern of 1-bromo-3-(trifluoromethyl)cyclohexane generates a distinct stereochemical environment compared to 1,4- or 1,2-substituted analogs [1]. The CF₃ group's conformational free energy (A-value) of approximately 2.1–2.4 kcal/mol dictates its strong equatorial preference, which in turn influences the axial/equatorial orientation of the adjacent bromine substituent and governs the stereochemical outcome of subsequent coupling reactions [2]. Substituting a chloro analog (e.g., 1-chloro-3-(trifluoromethyl)cyclohexane) introduces a less reactive leaving group (C–Br bond dissociation energy ≈ 70 kcal/mol vs. C–Cl ≈ 81 kcal/mol), altering reaction kinetics and yields in cross-coupling applications [3]. Moreover, the 3-position substitution yields a different lipophilicity profile than 4-position analogs (calculated XLogP3 difference of ~0.3 units), affecting pharmacokinetic parameters when incorporated into drug candidates [4].

Quantitative Differentiation Evidence: 1-Bromo-3-(trifluoromethyl)cyclohexane vs. Closest Analogs


Substitution Pattern Differentiation: 3-Position vs. 4-Position Trifluoromethylcyclohexyl Bromide

The 1,3-disubstitution pattern of 1-bromo-3-(trifluoromethyl)cyclohexane produces fundamentally different stereochemical and conformational properties compared to the 1,4-disubstituted analog 1-bromo-4-(trifluoromethyl)cyclohexane (CAS 30129-20-5). In 1,3-disubstituted cyclohexanes, the two substituents can adopt either cis (both equatorial or both axial) or trans (one equatorial, one axial) configurations, whereas 1,4-disubstitution permits only cis (e,e or a,a) or trans (e,a) arrangements with different relative spatial orientations [1]. 13C NMR studies demonstrate that a CF₃ group at the 3-position exerts distinct γ-gauche shielding effects on adjacent ring carbons compared to 4-position substitution, with chemical shift differences of 2–5 ppm observed for carbons in proximity to the substituent [2].

medicinal chemistry conformational analysis stereoselective synthesis

Leaving Group Reactivity: Bromo vs. Chloro Trifluoromethylcyclohexane Analogs

1-Bromo-3-(trifluoromethyl)cyclohexane offers superior leaving group reactivity compared to its chloro analog 1-chloro-3-(trifluoromethyl)cyclohexane, due to the significantly lower carbon-halogen bond dissociation energy of the C–Br bond (≈70 kcal/mol) relative to the C–Cl bond (≈81 kcal/mol) [1]. This ~11 kcal/mol difference translates to substantially faster rates of nucleophilic substitution and oxidative addition in transition-metal-catalyzed cross-coupling reactions. In SN2 reactions, bromide is approximately 50–100 times more reactive as a leaving group than chloride under comparable conditions, enabling milder reaction temperatures and shorter reaction times [2].

cross-coupling nucleophilic substitution synthetic methodology

Conformational Free Energy (A-Value) Differentiation: CF₃ Group Equatorial Preference

The trifluoromethyl group in 1-bromo-3-(trifluoromethyl)cyclohexane exhibits a well-defined conformational free energy (A-value) of 2.1–2.4 kcal/mol, determined experimentally by dynamic 19F NMR spectroscopy [1]. This value quantifies the strong thermodynamic preference for the CF₃ group to occupy the equatorial position in the cyclohexane chair conformation. By comparison, smaller fluorinated substituents such as CH₂F (A-value ≈1.6 kcal/mol) and CHF₂ (A-value ≈1.8 kcal/mol) show progressively weaker equatorial preferences, while the parent CH₃ group has an A-value of 1.7 kcal/mol [2]. The larger A-value of CF₃ means that at 25°C, the equilibrium ratio of equatorial to axial conformers is approximately 40:1 (calculated from ΔG° = -RT ln K), effectively locking the CF₃ group in the equatorial position.

conformational analysis NMR spectroscopy molecular design

Lipophilicity Differentiation: 3-Position vs. 4-Position Substitution Impact on Calculated LogP

The substitution position of the trifluoromethyl group on the cyclohexane ring directly influences the calculated lipophilicity of the molecule. 1-Bromo-3-(trifluoromethyl)cyclohexane is predicted to have an XLogP3 value of approximately 3.3 (calculated by fragment-based methods), whereas its 4-substituted analog 1-bromo-4-(trifluoromethyl)cyclohexane has a computed XLogP3-AA of 3.6 [1]. This ~0.3 log unit difference corresponds to an approximately 2-fold difference in octanol-water partition coefficient (since ΔlogP of 0.3 = 10^0.3 ≈ 2.0). The lower lipophilicity of the 3-substituted isomer may be attributed to the different spatial arrangement that affects overall molecular polar surface area interactions and dipole moment orientation.

drug design ADME physicochemical properties

GHS Hazard Classification Differentiation: Regulatory Compliance and Handling Considerations

Procurement decisions may be influenced by differential hazard classifications between 1,3-disubstituted and 1,4-disubstituted trifluoromethylcyclohexyl bromides. While comprehensive GHS data for 1-bromo-3-(trifluoromethyl)cyclohexane is not fully established in the published literature, the 4-substituted analog 1-bromo-4-(trifluoromethyl)cyclohexane carries four harmonized hazard statements (H302, H315, H319, H335) indicating acute oral toxicity, skin irritation, eye irritation, and respiratory irritation [1]. Both compounds are expected to exhibit similar hazard profiles due to the presence of the bromine atom and trifluoromethyl group; however, the 3-substituted isomer may present subtle differences in vapor pressure or inhalation risk due to altered intermolecular interactions, warranting compound-specific safety data sheet review prior to procurement.

chemical safety procurement laboratory handling

Optimal Research and Industrial Applications for 1-Bromo-3-(trifluoromethyl)cyclohexane Based on Quantified Differentiation Evidence


Synthesis of cis-1,3-Disubstituted Cyclohexane Pharmacophores Requiring Defined CF₃ Spatial Orientation

The 1,3-disubstitution pattern of 1-bromo-3-(trifluoromethyl)cyclohexane is specifically suited for constructing cis-1,3-disubstituted cyclohexane pharmacophores where the trifluoromethyl group and a functionalized substituent must occupy defined spatial orientations for target binding. The large CF₃ A-value (2.1–2.4 kcal/mol) ensures the trifluoromethyl group remains locked in the equatorial position, providing a rigid conformational template for subsequent stereoselective transformations at the bromine-bearing carbon [1]. This predictable stereochemical outcome is not achievable with 1,4-disubstituted analogs such as 1-bromo-4-(trifluoromethyl)cyclohexane, which generate different relative spatial arrangements of the two substituents.

Cross-Coupling Reactions Requiring Efficient Oxidative Addition with Transition Metal Catalysts

The C–Br bond of 1-bromo-3-(trifluoromethyl)cyclohexane undergoes efficient oxidative addition with palladium, nickel, and copper catalysts due to the relatively low C–Br bond dissociation energy (~70 kcal/mol) [1]. Compared to the chloro analog 1-chloro-3-(trifluoromethyl)cyclohexane (C–Cl BDE ≈81 kcal/mol), the bromo derivative enables cross-coupling reactions under milder conditions with reduced catalyst loadings, translating to lower energy consumption and improved process economics in synthetic route development. This advantage is particularly relevant in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig coupling applications.

Medicinal Chemistry Programs Requiring Fine-Tuned Lipophilicity for ADME Optimization

The calculated ~0.3 log unit reduction in lipophilicity for 1-bromo-3-(trifluoromethyl)cyclohexane relative to its 4-substituted analog (XLogP3 ≈3.3 vs. 3.6) provides medicinal chemists with a tool to modulate ADME properties without increasing molecular weight or introducing additional polar functionality [1]. This approximately 2-fold difference in partition coefficient can be leveraged to reduce off-target binding, improve metabolic stability, or enhance aqueous solubility when the 3-substituted scaffold is incorporated into lead compounds, particularly in central nervous system drug discovery programs where optimal logP ranges are critical for blood-brain barrier penetration.

19F NMR Conformational Studies of Disubstituted Cyclohexane Systems

The well-characterized conformational properties of the CF₃ group in cyclohexane systems (A-value 2.1–2.4 kcal/mol, equatorial:axial ratio ≈40:1 at 25°C) make 1-bromo-3-(trifluoromethyl)cyclohexane a valuable probe for 19F NMR studies of 1,3-disubstituted cyclohexane conformational dynamics [1]. The 1,3-disubstitution pattern produces distinct 13C NMR chemical shift patterns (2–5 ppm γ-gauche effects) compared to 1,4-disubstituted analogs [2], enabling detailed analysis of substituent spatial effects and conformational equilibria in fluorinated cyclohexane derivatives relevant to both fundamental physical organic chemistry and structure-based drug design.

Quote Request

Request a Quote for 1-Bromo-3-(trifluoromethyl)cyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.